Regiochemical Purity and Synthetic Versatility Over the 4-Oxo Isomer for Heterocycle Synthesis
Ethyl 2-oxo-2-(2-oxotetrahydro-2H-pyran-3-yl)acetate provides unique regioselective control in heterocycle formation. Its specific 2-oxo substitution pattern on the δ-lactone ring is chemically distinct from the 4-oxo isomer (CAS 857177-01-6). A patent on tachykinin antagonists highlights the 2-oxo-tetrahydropyran core as essential for generating specific pyrazole-fused derivatives, a transformation that proceeds with different regiochemistry when the 4-oxo isomer is employed as the starting material [1]. This architectural difference avoids the mixed product profiles observed with the 4-oxo building block, which has been documented in other synthetic routes to pyrazoles .
| Evidence Dimension | Synthetic Utility in Pyrazole Formation |
|---|---|
| Target Compound Data | Enables specific regiochemistry for pyrazole-fused tetrahydropyran antagonists (implied sole product). |
| Comparator Or Baseline | Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate (CAS 857177-01-6) used in alternative pyrazole synthesis routes. |
| Quantified Difference | Qualitative difference in product regiochemistry. Target is critical for specific tachykinin antagonist scaffolds; comparator leads to alternative heterocyclic systems. |
| Conditions | As described in patent literature for tachykinin antagonist synthesis (US20060172999A1) vs. general synthesis descriptions for 4-oxo isomer. |
Why This Matters
For procurement decisions in medicinal chemistry, selecting the correct regioisomer upfront eliminates the need for subsequent separation of regioisomeric mixtures, saving significant time and resources in lead optimization.
- [1] US20060172999A1. Tetrahydropyran compounds as tachykinin antagonists. Merck Sharp & Dohme Ltd. 2006. View Source
